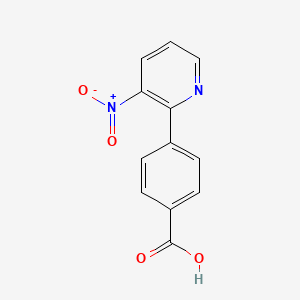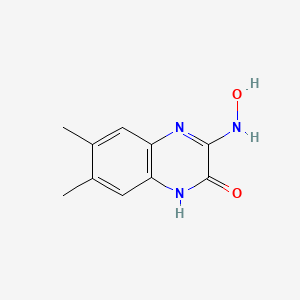
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one is a useful research compound. Its molecular formula is C10H10F3N3O and its molecular weight is 245.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one and its derivatives have been actively researched for their synthesis and potential biological activities. Merugu et al. (2010) discussed the microwave-assisted synthesis of compounds with piperidine and pyrimidine structures, highlighting their antibacterial activity. These compounds, including 4-phenyl-6-(4-(piperidin-1-yl) substituted phenyl)pyrimidin-2-amine derivatives, were found to exhibit promising antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Metabolism and Pharmacokinetics Studies
The compound's derivatives have also been explored in metabolism and pharmacokinetics studies. Sharma et al. (2012) examined the disposition of a dipeptidyl peptidase IV inhibitor, PF-00734200, in rats, dogs, and humans. They found that the compound is metabolized primarily through hydroxylation at the 5′ position of the pyrimidine ring, among other pathways (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Design and Synthesis of GPR119 Agonists
Kubo et al. (2021) focused on designing and synthesizing a novel series of GPR119 agonists. They investigated derivatives of this compound, finding that these compounds significantly enhanced GPR119 agonist activity and improved the human ether-à-go-go-related gene (hERG) inhibition profile (Kubo, Takami, Kamaura, Watanabe, Miyashita, Abe, Matsuda, Tsujihata, Odani, Iwasaki, Kitazaki, Murata, & Sato, 2021).
Anti-Angiogenic and DNA Cleavage Studies
The compound's derivatives have shown potential in anti-angiogenic and DNA cleavage studies. Kambappa et al. (2017) synthesized novel derivatives and assessed their ability to inhibit in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. These compounds also exhibited DNA cleavage activities, indicating their potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Biochemical Pathways
Based on its structural similarity to other pyrimidine derivatives, it could potentially influence pathways involving pyrimidine metabolism .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w value of 2.12 (iLOGP), 1.45 (XLOGP3), 2.23 (WLOGP), 1.22 (MLOGP), and 1.56 (SILICOS-IT), indicating its lipophilicity . This could impact its absorption and distribution within the body.
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound is stable at room temperature and is recommended to be stored in a dry environment .
Análisis Bioquímico
Biochemical Properties
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, it may inhibit the activity of kinases involved in cell proliferation, resulting in reduced cell growth and division . Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This compound may also interact with DNA, potentially intercalating between base pairs and affecting gene expression . Additionally, this compound can modulate the activity of transcription factors, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to the breakdown of the compound, reducing its efficacy . In vitro and in vivo studies have demonstrated that this compound can maintain its biological activity over extended periods, making it a valuable tool for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and produce desired therapeutic effects . Higher doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity . These findings highlight the importance of determining the appropriate dosage for safe and effective use in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound may influence the activity of key metabolic enzymes, altering the levels of specific metabolites and affecting overall cellular metabolism.
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4H,2-3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQIUBQSDLJYKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594827 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-44-9 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)
![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)
![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)
![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)


![Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1320579.png)
![4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine](/img/structure/B1320580.png)

![Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320586.png)
![6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B1320588.png)

![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)
